1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrol-2-one core
Preparation Methods
The synthesis of 1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The synthetic routes often include the following steps:
Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors under specific conditions.
Substitution Reactions: Introduction of the butylphenyl and phenyl groups through substitution reactions.
Amidation: Formation of the amino linkage between the butylphenyl groups.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and butylphenyl groups, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through binding to these targets, modulating their activity, and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can be compared with similar compounds such as:
1-(4-tert-Butylphenyl)propan-2-one: Another compound with a butylphenyl group, but with different structural features and properties.
2-(4-Butylphenyl)propanoic acid:
Properties
Molecular Formula |
C30H34N2O |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
4-(4-butylanilino)-1-(4-butylphenyl)-2-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C30H34N2O/c1-3-5-10-23-14-18-26(19-15-23)31-28-22-29(25-12-8-7-9-13-25)32(30(28)33)27-20-16-24(17-21-27)11-6-4-2/h7-9,12-22,29,31H,3-6,10-11H2,1-2H3 |
InChI Key |
BKSNBLAWWIWSDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)CCCC)C4=CC=CC=C4 |
Origin of Product |
United States |
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